Sapintoxin D

Description

Overview of Diterpenoid Esters and Their Biological Significance

Diterpenoids are a large and structurally diverse class of natural chemical compounds derived from four isoprene (B109036) units, resulting in a C20 skeleton. nih.govresearchgate.net These compounds are found across the natural world in plants, fungi, bacteria, and marine animals. nih.govresearchgate.net Diterpenes can be classified based on their carbon skeleton into various types, including linear, bicyclic, tricyclic, tetracyclic, and macrocyclic structures. nih.gov They are often found in nature in a polyoxygenated state, featuring hydroxyl and keto groups that are commonly esterified with small aliphatic or aromatic acids. nih.gov

The esterification of the diterpene core gives rise to diterpenoid esters, which exhibit a vast range of biological functions. solubilityofthings.com These activities are of significant interest in pharmacology and drug discovery. Research has demonstrated that various diterpenoids possess anti-inflammatory, antioxidant, immune-modulatory, and antimicrobial properties. nih.govnih.gov Their structural complexity and diverse biological activities make them a primary focus of natural product drug discovery. nih.gov

Contextualizing Sapintoxin D within the Phorbol (B1677699) Ester Family

This compound belongs to the tigliane (B1223011) subclass of diterpenoids, more commonly known as phorbol esters. invivochem.comacs.org The core structure is phorbol, which is characterized by its tetracyclic carbon skeleton. In this compound, the phorbol core is specifically esterified at the 12th and 13th positions. invivochem.com The compound is chemically identified as 12-O-[N'-methylaminobenzoyl]-phorbol-13-acetate. acs.org

A key feature of many phorbol esters is their ability to activate Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins. oup.commedchemexpress.com this compound is a potent, calcium-dependent activator of PKC. medchemexpress.com Its activity is often compared to that of 12-O-tetradecanoylphorbol-13-acetate (TPA), a well-studied and potent tumor promoter that also activates PKC. oup.com While both compounds induce biological effects such as erythema (skin redness) and platelet aggregation, this compound is considered a weak tumour promoter compared to TPA. oup.com A distinguishing characteristic of this compound is its natural fluorescence, a property derived from its N-methylaminobenzoyl group, which allows it to be used as a fluorescent probe in PKC studies. invivochem.comresearchgate.net

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| Molecular Formula | C30H37NO8 |

| Molecular Weight | 539.62 g/mol |

| CAS Number | 80998-07-8 |

| Appearance | White to off-white solid |

| Classification | Diterpenoid, Phorbol Ester |

Data sourced from multiple chemical databases. invivochem.commedchemexpress.comchemicalbook.com

Historical Perspective of this compound Discovery and Initial Characterization

This compound was first isolated and identified in 1981 by S. E. Taylor, F. J. Evans, and their colleagues. acs.orgacs.org The compound was extracted from the unripe fruits of the plant Sapium indicum (now known as Shirakiopsis indica), a member of the Euphorbiaceae family. acs.orgoup.commedchemexpress.com This family of plants is well-known for producing a variety of toxic and irritant diterpenes. acs.org

The isolation was achieved through a combination of centrifugal liquid chromatography and thin-layer chromatography, yielding approximately 5 milligrams of the compound per kilogram of dried fruits. acs.org The structure of this compound was elucidated using spectroscopic methods, including mass spectrometry, and confirmed through hydrolysis experiments. acs.org It was notably the first phorbol ester discovered from a natural source to contain an N'-methylaminobenzoate group. acs.org Subsequent research focused on its biological activities, particularly its role as a PKC activator and its comparative weakness as a tumor promoter despite its biochemical similarities to potent promoters like TPA. oup.com The partial synthesis of this fluorescent phorbol ester was later reported, further enabling its use in biochemical research. researchgate.net

The following table outlines the key research findings related to this compound's biological activities.

| Research Finding | Investigated Activity | Comparison Compound | Result |

| PKC Activation | Activation of Protein Kinase C (PKC) | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Potent activator with a reported Kᵢ of 28 nM (compared to 8 nM for TPA) oup.com |

| Tumor Promotion | Two-stage skin tumorigenesis model in Sencar mice | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Weak tumour promoter; 13% of mice developed papillomas compared to 88% for the TPA group oup.com |

| Platelet Aggregation | Aggregation of rabbit blood platelets | - | Induces aggregation acs.orgoup.com |

| Erythema Induction | Reddening of mouse ear skin | 12-O-tetradecanoylphorbol-13-acetate (TPA) | Causes erythema, a property in common with TPA oup.com |

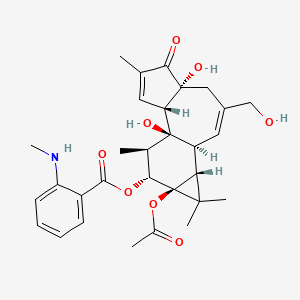

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO8/c1-15-11-22-28(36,24(15)34)13-18(14-32)12-20-23-27(4,5)30(23,39-17(3)33)25(16(2)29(20,22)37)38-26(35)19-9-7-8-10-21(19)31-6/h7-12,16,20,22-23,25,31-32,36-37H,13-14H2,1-6H3/t16-,20+,22-,23-,25-,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAIGGMQTARRMN-CSSCWBSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001692 | |

| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80998-07-8 | |

| Record name | Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80998-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapintoxin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080998078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9a-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sapintoxin� D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,9,11-trihydroxyprosta-6E,14Z-dien-1-oate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies of Sapintoxin D

Botanical Source: Sapium indicum (Euphorbiaceae Family)

Sapintoxin D is naturally found in the fruits of Sapium indicum, a plant belonging to the Euphorbiaceae family. acs.org This family is well-known for producing a wide variety of structurally diverse diterpenoids, including many with biological activity. mdpi.com The genus Sapium, in particular, has been a source for the isolation of various phorbol (B1677699) esters. mdpi.com In the specific case of this compound, the compound was isolated from dried, unripe fruits of the plant. acs.org

Isolation from Plant Material: Chromatographic Approaches

Liquid-Liquid Partitioning Techniques

The initial step in the isolation process involves liquid-liquid partitioning of the crude extract derived from the plant material. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. For the isolation of this compound, an ether-soluble fraction of the fruit oil was prepared. acs.org This step effectively removes highly polar, water-soluble impurities and enriches the organic phase with lipophilic compounds like this compound, preparing the sample for subsequent chromatographic separation.

Centrifugal Liquid Chromatography Applications

Following the initial partitioning, the enriched ether-soluble fraction is subjected to centrifugal liquid chromatography (CLC). acs.org This method is a form of preparative chromatography that utilizes a centrifugal force to accelerate the movement of the mobile phase through the stationary phase, allowing for faster and more efficient separations of larger sample quantities compared to traditional column chromatography. In the specific isolation of this compound, a silica (B1680970) gel disc was used as the stationary phase, and the separation was achieved through gradient elution. acs.org The fraction containing this compound was eluted using a toluene-ethyl acetate (B1210297) (1:9) solvent system. acs.org

Preparative Adsorption and Partition Liquid Chromatography

Further purification of the this compound-containing fraction is achieved using preparative thin-layer chromatography (TLC), employing both adsorption and partition principles. acs.org

Adsorption TLC: The fraction is first separated on silica gel G plates. This technique separates molecules based on their differential adsorption to the solid stationary phase (silica gel) and their solubility in the mobile phase. acs.org

Partition TLC: A subsequent partition TLC step is performed using kieselguhr G coated with 20% digol (diethylene glycol). In partition chromatography, separation is based on the differential partitioning of the analyte between the stationary liquid phase (digol) and the mobile phase. acs.org

These combined TLC steps are crucial for separating this compound from closely related minor compounds, yielding a resinous product that is a single entity. acs.org

High-Performance Liquid Chromatography (HPLC) for Final Purification

While classic methods have successfully used preparative TLC for final purification, modern approaches for isolating daphnane (B1241135) and tigliane (B1223011) diterpenes often employ High-Performance Liquid Chromatography (HPLC) to achieve high purity. acs.orgnih.govnih.gov HPLC offers superior resolution, speed, and reproducibility compared to standard column or thin-layer chromatography. A typical HPLC-based purification would involve a final polishing step on a semi-preparative or preparative column, often using a reversed-phase stationary phase (like C18) with a gradient elution system (e.g., water-acetonitrile or water-methanol). nih.gov This technique is highly effective for separating structurally similar diterpenes, ensuring the final product is of high purity suitable for structural elucidation and further research. nih.gov

Table 1: Summary of Chromatographic Steps for this compound Isolation

| Step | Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

| 1 | Liquid-Liquid Partitioning | - | Ether / Water | Initial enrichment of lipophilic compounds |

| 2 | Centrifugal Liquid Chromatography (CLC) | Silica Gel | Gradient Elution (Toluene-Ethyl Acetate) | Fractionation of the organic extract |

| 3 | Preparative Adsorption TLC | Silica Gel G | Toluene-Methyl Ethyl Ketone (6:4) | Removal of impurities |

| 4 | Preparative Partition TLC | 20% Digol on Kieselguhr G | - | Final purification from closely related compounds |

| 5 (Modern Alternative) | High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Water-Acetonitrile Gradient | High-purity final isolation |

Quantitative Analysis of this compound Yield from Natural Sources

The amount of this compound present in Sapium indicum is relatively low. Research has shown that the compound is a minor constituent of the plant's fruit oil. acs.org The yield of purified this compound has been quantified from the starting plant material. acs.org

Table 2: Yield of this compound

| Source Material | Yield of Purified this compound | Reference |

| Dried, unripe fruits of Sapium indicum | 5 mg per kg | acs.org |

Structural Elucidation of Sapintoxin D

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques provide crucial insights into the molecular framework, functional groups, and connectivity of atoms within a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is indispensable for determining the carbon-hydrogen framework and the relative positions of atoms in a molecule. While comprehensive, tabulated NMR data for Sapintoxin D are often found in original research articles, general descriptions and some specific peaks have been reported. For instance, ¹H NMR and ¹³C NMR spectroscopic data are consistent with the structure of this compound. medchemexpress.comresearchgate.net

Table 1: Selected ¹H NMR Data for this compound (CDCl₃, 300 MHz) researchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.43 | s | 3H | H-14 |

| 1.46 | s | 3H | H-13 |

| 1.89 | br s | 3H | Ang |

| 1.91 | br s | 3H | |

| 2.89 | s | 3H | N-Me |

| 3.03 | br d | 1H | H-9b |

| 3.86 | br s | 1H | OH |

| 5.49 | 1H | H-6 | |

| 5.79 | br s | 1H | H-2 |

| 6.07 | br q | 1H | Ang |

| 6.59 | d | 1H | H-5' |

| 6.65 | br t | 1H | H-3' |

| 6.65 | br d | 1H | H-4' |

| 7.71 | br d | 1H | H-5' |

Table 2: Selected ¹³C NMR Data for this compound (CDCl₃, 75 MHz) researchgate.net

| Chemical Shift (δ, ppm) | Assignment |

| 12.9 | CH |

| 13.7 | CH |

| 14.0 | CH |

| 15.8 | CH |

| 16.2 | CH |

| 18.0 | CH |

| 20.5 | |

| 130.2 | C |

| 131.5 | CH |

| 134.4 | CH |

| 138.7 | CH |

| 141.0 | C |

| 145.1 | C |

| 152.1 | C |

| 167.0 | C |

| 167.2 | C |

| 170.6 | C |

| 172.6 | C |

| 175.5 | C |

These NMR data, particularly the chemical shifts and coupling patterns, are crucial for assigning specific carbons and protons to the complex tigliane (B1223011) skeleton and its ester substituents.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its molecular formula and structural fragments. This compound has a calculated molecular weight of 539.62 g/mol and an exact mass of 539.25191714 Da. nih.govmedchemexpress.comuni.lu High-resolution mass spectrometry (HR-ESI-MS) is typically employed to confirm the molecular formula. uni.lu The consistency of LCMS data with the structure has also been reported. medchemexpress.com

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by analyzing the absorption of infrared radiation at specific wavenumbers. wikipedia.orglibretexts.org The IR spectrum of this compound (KBr) exhibits characteristic absorption bands that correspond to its functional groups, such as hydroxyl (O-H), carbonyl (C=O) from ester linkages, and aromatic rings. researchgate.net

Table 3: Selected IR Spectroscopic Data for this compound (KBr) researchgate.net

| Wavenumber (cm⁻¹) | Assignment (Functional Group) |

| 3395 | O-H stretch (hydroxyl) |

| 1687 | C=O stretch (ester, carbonyl) |

| 1626 | |

| 1577 | |

| 1508 | |

| 1376 | |

| 1332 | |

| 1254 | |

| 1238 | |

| 1176 | |

| 1082 |

Electronic Circular Dichroism (ECD) calculations are a powerful tool for determining the absolute configuration of chiral molecules, especially when X-ray crystallography is not feasible. For tigliane-type diterpene esters, including this compound and related compounds, ECD calculations are used in conjunction with spectroscopic data analysis to establish their stereochemistry. acs.orgjuniv.edunih.govacs.orgresearchgate.net This method helps to define the three-dimensional arrangement of atoms, which is critical for understanding the compound's biological activity.

Hydrolysis Methods in Structural Confirmation

Hydrolysis methods play a crucial role in confirming the structure of complex esters like this compound. By selectively cleaving the ester linkages, the constituent parts of the molecule can be isolated and identified. This compound is a phorbol (B1677699) ester, meaning it consists of a phorbol core acylated at specific positions. nih.gov Specifically, it is acylated at positions 12 and 13 by 2-(methylamino)benzoyl and acetyl groups, respectively. nih.govinvivochem.com Hydrolysis of this compound would yield the phorbol backbone, the 2-(methylamino)benzoic acid, and acetic acid, thereby confirming the nature and attachment points of the ester substituents. researchgate.net This chemical degradation provides complementary evidence to the spectroscopic data, solidifying the proposed structure.

Diterpene Skeleton Classification: Tigliane-type Diterpene Ester

This compound is classified as a tigliane-type diterpene ester. researchgate.netucl.ac.ukacs.orgnih.gov Diterpenes are a class of natural products composed of four isoprene (B109036) units, leading to a 20-carbon skeleton. jmb.or.krmdpi.commdpi.com Tigliane diterpenes are characterized by a specific tetracyclic carbon skeleton, which is derived from the parent alcohol phorbol. ucl.ac.uk These compounds are often found in plants of the Euphorbiaceae and Thymelaeaceae families. researchgate.netucl.ac.ukjmb.or.kr The structural complexity of tigliane-type diterpenes, including the presence of multiple chiral centers and functional groups, contributes to their diverse biological activities. researchgate.netucl.ac.ukjmb.or.kr

Elucidation of Specific Acylation: 12-O-[N-methylaminobenzoyl]-phorbol-13-acetate

The detailed structural analysis revealed that this compound is specifically acylated at positions 12 and 13 of the phorbol skeleton. The identification of these acyl groups was critical to fully defining the compound's structure. It was determined that a 2-(methylamino)benzoyl group is attached at the 12-O position, while an acetyl group is present at the 13-O position. nih.govcenmed.com This specific arrangement, 12-O-[N-methylaminobenzoyl]-phorbol-13-acetate, distinguishes this compound among other phorbol esters. nih.gov

Table 2: Selected NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment (Partial) |

| ¹H | 1.43 | s | H-14 |

| ¹H | 1.46 | s | H-13 |

| ¹H | 2.89 | s | N-Me |

| ¹H | 5.79 | br s | H-2 |

| ¹H | 6.59 | d, J = 7.6 Hz | H-5' (aromatic) |

| ¹H | 6.65 | br t, J = 7.6 Hz | H-3' (aromatic) |

| ¹H | 6.65 | br d, J = 8.6 Hz | H-4' (aromatic) |

| ¹H | 7.71 | br d, J = 8.3 Hz | H-5' (aromatic) |

| ¹³C | 12.9 | CH | (Various CH) |

| ¹³C | 151.9 | s | C-2' (aromatic) |

| ¹³C | 168.1 | s | NMA C=O |

Note: This table presents a selection of NMR data points as reported in the literature, not a complete spectrum.

The identification of this compound as 12-O-[N-methylaminobenzoyl]-phorbol-13-acetate by spectroscopic and hydrolysis methods was a key finding by Taylor et al. in their 1981 publication. nih.gov This detailed elucidation provides the foundation for understanding its chemical behavior and biological interactions.

Synthetic and Biosynthetic Pathways of Sapintoxin D

Partial Synthesis Strategies for Sapintoxin D and Analogues

The total synthesis of phorbol (B1677699), the parent alcohol of this compound, is a formidable challenge that has been accomplished but remains impractical for producing significant quantities of its esters. Consequently, research has focused on partial synthesis, starting from more accessible, naturally occurring diterpenoids to generate this compound and its analogues.

A significant breakthrough in the partial synthesis of this compound involves the direct coupling of the phorbol backbone with N-methylanthranilic acid (NMAA) via Steglich esterification. This method is notable for its mild reaction conditions, which are crucial for handling sensitive and polyfunctional molecules like diterpene esters. The reaction employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the ester bond formation between the carboxylic acid (NMAA) and the alcohol (phorbol).

One key advantage of this approach is the ability to use unprotected N-methylanthranilic acid directly. This circumvents the need for protection and deprotection steps that could compromise the yield and stability of the complex substrate. The direct coupling under Steglich conditions provides a straightforward route to this compound from its constituent parts.

| Component | Role | Details |

|---|---|---|

| N-methylanthranilic acid (NMAA) | Acyl Donor | Used in its unprotected form. |

| Phorbol-like precursor (e.g., ingenol) | Alcohol Substrate | The polycyclic diterpenoid backbone. |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | Activates the carboxylic acid for esterification. |

| 4-Dimethylaminopyridine (DMAP) | Catalyst | Suppresses side reactions and accelerates the esterification. nih.gov |

| Solvent | Reaction Medium | Typically polar aprotic solvents like toluene are used. nih.gov |

The synthetic protocol developed for this compound has been extended to create fluorescent bioprobes. The N-methylanthranilate moiety of this compound is inherently fluorescent, making it a useful structural motif for developing tools to study biological targets. By applying the same Steglich esterification conditions, N-methylanthranilic acid can be coupled to other complex natural product precursors, such as ingenol and thapsigargin, which are relevant to drug targets like Protein Kinase C (PKC) and the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA).

This strategy allows for the creation of a series of fluorescent analogues that can be used to investigate the interactions of these natural products with their cellular receptors. For example, coupling NMAA with ingenol derivatives yields probes for studying PKC, while esterification with 8-deacylthapsigargin produces a potential fluorescent probe for the SERCA pump.

| Precursor Molecule | Resulting Bioprobe | Potential Biological Target |

|---|---|---|

| Ingenol Acetonide | N-methylanthranoyl ingenol analogue | Protein Kinase C (PKC) |

| 8-Deacylthapsigargin | 8-Deacyl-8-N-methylanthranoylthapsigargin | SERCA Pump |

Hypothetical Biosynthetic Routes within Sapium indicum

While the complete biosynthetic pathway of this compound in Sapium indicum has not been fully elucidated, a hypothetical route can be proposed based on the established biosynthesis of other tigliane (B1223011), daphnane (B1241135), and ingenane diterpenoids found in the Euphorbiaceae family. nih.govresearchgate.netoup.comresearchgate.net The biosynthesis is believed to occur in distinct phases: the formation of the core carbon skeleton followed by a series of oxidative modifications and esterifications. mdpi.com

The pathway commences with the universal C20 diterpene precursor, geranylgeranyl diphosphate (GGPP), which is formed via the classical mevalonate pathway. researchgate.netresearchgate.netresearchgate.net GGPP is then cyclized by a terpene synthase, likely a casbene synthase, to form casbene. nih.govnih.gov The casbene skeleton undergoes further intramolecular ring closures and rearrangements to form the characteristic 5/7/6/3 fused tetracyclic structure of the tigliane backbone, known as phorbol. nih.govacs.org This core structure is then subjected to a series of tailoring reactions catalyzed by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups at specific positions on the tigliane skeleton. nih.gov The final step in the biosynthesis of this compound is the specific esterification of the C-13 hydroxyl group of the phorbol core with N-methylanthraniloyl-CoA, a reaction catalyzed by an acyltransferase. researchgate.net

Chemoenzymatic Approaches for this compound Production

Chemoenzymatic synthesis, which combines the strengths of traditional chemical synthesis and the high selectivity of biocatalysis, offers a promising approach for the production of complex molecules like this compound. beilstein-journals.orgresearchgate.net Although a specific chemoenzymatic route to this compound has not been established, a potential strategy can be envisioned.

Such an approach could involve the chemical synthesis or fermentative production of the phorbol backbone. The complex, polyhydroxylated tigliane core could be constructed using multi-step chemical synthesis or potentially produced in an engineered microbial host. nih.gov The crucial final step, the regioselective esterification at the C-13 position, could then be performed enzymatically. A lipase, such as Candida antarctica lipase B (CALB), could be employed to catalyze the specific esterification of the phorbol precursor with N-methylanthranilic acid or an activated derivative. mdpi.commdpi.com Lipases are known for their ability to perform highly selective acylations on polyol compounds in non-aqueous media, which could overcome the challenges of regioselectivity in a purely chemical process. mdpi.comresearchgate.netnih.gov This combination would leverage chemical methods to build the complex carbon framework and enzymatic catalysis to ensure the precise final modification, potentially leading to a more efficient and scalable production route.

Molecular Mechanisms of Action: Sapintoxin D and Cellular Targets

Protein Kinase C (PKC) Activation by Sapintoxin D

The activation of PKC by this compound is a multifaceted process involving specific interactions with the enzyme's regulatory domains and subsequent conformational changes that facilitate its enzymatic activity.

Interaction with PKC C1 Domains

A key aspect of this compound's mechanism of action is its interaction with the C1 domains of PKC isoforms. C1 domains are highly conserved, cysteine-rich zinc finger structures that serve as primary recognition motifs for diacylglycerol (DAG), an endogenous lipid second messenger, and its structural analogs, such as phorbol (B1677699) esters core.ac.ukacs.org. As a phorbol ester analog, this compound directly binds to these C1 domains frontiersin.orgnih.govnih.govacs.orgnih.gov.

Research utilizing fluorescent phorbol esters like this compound has demonstrated that PKCα, even in isolation, possesses both low and high-affinity binding sites for phorbol esters, indicating that membrane association is not a prerequisite for these interactions. Furthermore, a fusion protein containing only the isolated C1A/C1B (C1) domain of PKCα was also found to bind this compound with both low and high affinity, suggesting that these binding sites are primarily confined to this domain nih.govsemanticscholar.org.

The C1 domain functions as a sensor for the physical properties of the lipid bilayer surface. Its conformational response to these properties directly influences the enzyme's activity nih.govacs.org. Notably, the binding affinity of this compound can vary significantly among different PKC isoforms. For instance, the C1b domain of PKCδ exhibits a 40-90-fold stronger binding affinity for this compound compared to the C1b domain of PKCα core.ac.uk. Additionally, the binding affinity of this compound to PKCε C1B can be increased by the presence of alcohols such as ethanol, butanol, and octanol, indicating the presence of an allosteric alcohol-binding site in this subdomain researchgate.net.

Isoform-Specific Activation and Translocation Patterns (e.g., PKCδ, PKCα)

The activation and translocation patterns induced by this compound exhibit isoform specificity, contributing to the diverse roles of PKC in cellular signaling.

PKC Isoform Activation by this compound nih.govresearchgate.net

| PKC Isoform | This compound Concentration | Observed Activation |

| PKCα | 1-100 nM | Preferential activation (DAG-like manner) |

| Other Subtypes | 1 µM | Activated |

| PKCα, PKCδ | (with DAG) | Synergistic activation |

| PKCε | (with DAG) | No synergistic activation |

| PKCζ, PKCε | (with F-actin) | Specific activation |

| PKCζ | (F-actin alone) | Activation |

Studies have shown that at lower concentrations (1-100 nM), this compound preferentially activates PKCα in a manner similar to diacylglycerol. However, at higher concentrations (1 µM), other PKC subtypes can also be activated nih.govresearchgate.net. Furthermore, PKCα and PKCδ, but not PKCε, demonstrate synergistic activation when co-stimulated with diacylglycerols and phorbol esters, highlighting distinct regulatory mechanisms among isoforms jefferson.edu.

Regarding translocation, initial short-term stimulation has been observed to primarily induce the membrane translocation of PKCα and PKCβ, followed to a lesser extent by PKCδ frontiersin.orgnih.gov. PKCδ is unique among some isoforms as it does not require activation loop phosphorylation to achieve catalytic competence pancreapedia.org. PKCε has been shown to interact specifically with filamentous actin, and both PKCζ and PKCε can be specifically activated by phorbol esters in conjunction with F-actin, with PKCζ also being activated by F-actin alone jefferson.edu.

Differential Subcellular Localization of PKC Isoforms Induced by this compound

This compound plays a role in elucidating the differential subcellular localization of PKC isoforms, which is crucial for their specific functions.

PKC Isoform Subcellular Localization and Translocation biorxiv.orgfrontiersin.orgnih.govacs.orgcapes.gov.br

| PKC Isoform | Stimulus/Cofactor | Localization/Translocation Pattern |

| cPKCs | C1 ligands (e.g., this compound) | Rapid plasma membrane localization |

| nPKCs | C1B domain (higher affinity for DAG) | Slower, sustained Golgi localization |

| PKCα | Phorbol ester activation | Accumulates on the ER surface |

| PKCδ | PMA (hydrophobic phorbol ester) | Initial translocation to plasma membrane, then slow shift to internal membranes |

| PKCδ | Less hydrophobic DAG/PDB | Translocates to perinuclear region |

Studies using GFP-tagged PKC and fluorescent phorbol ester analogs like this compound have demonstrated that the differential subcellular localization of C1 ligands is a primary determinant of the distinct subcellular targeting of various PKC isoforms frontiersin.orgnih.govcapes.gov.br. For instance, the nPKC C1B domain exhibits a 100-fold higher affinity for diacylglycerol compared to cPKCs. This difference in affinity leads to rapid plasma membrane localization for cPKCs, whereas nPKCs show a slower and more sustained localization to the Golgi apparatus frontiersin.orgnih.gov.

Prior to activation, PKC isoforms are typically found in the cytosol. Upon activation, in response to their specific cofactors, they translocate to the membrane. Following activation, these isoforms further translocate to specific subcellular locations, guided by their binding partners, which position them near their respective substrates frontiersin.orgnih.gov. For example, PKCα has been observed to accumulate on the endoplasmic reticulum (ER) surface upon activation by phorbol esters biorxiv.org. The specific structure of the ligand also influences the pattern and kinetics of membrane localization; more lipophilic ligands, such as phorbol 12-myristate 13-acetate (PMA), initially cause PKCδ to move to the plasma membrane, with a subsequent slow shift to internal membranes, while less hydrophobic DAG and phorbol 12,13-dibutyrate (PDB) induce PKCδ translocation to the perinuclear region acs.org.

Influence on Intracellular Signaling Pathways

This compound's role as a specific PKC activator makes it a valuable tool for investigating the broader influence of PKC on various intracellular signaling pathways researchgate.net. PKC enzymes are central to cellular signal transduction, playing critical roles in processes such as cell growth, differentiation, and survival biorxiv.orglu.se. The activation of G protein-coupled receptors (GPCRs), for instance, can lead to changes in intracellular levels of diacylglycerol (DAG) and calcium, which, in turn, regulate distinct downstream signaling cascades, including the activation of PKC mdpi.comkhanacademy.orgnih.gov.

Modulation of Aldosterone-Induced PKC Activity

This compound has been instrumental in demonstrating the involvement of PKC in the rapid, non-genomic actions of aldosterone (B195564), a steroid hormone crucial for electrolyte and water balance.

Aldosterone and this compound Effects on PKC Activity in RCCD 2 Cells researchgate.netconicet.gov.ar

| Treatment | Effect on PKC Activity |

| Aldosterone (1 nM) | Significant increase in PKC activity within 5 minutes, sustained up to 20 minutes |

| This compound (100 nM) | Reproduced aldosterone-induced increase in PKC activity |

| Aldosterone + PKC Inhibitors (e.g., GÖ6976) | Blocked aldosterone-induced increase in PKC activity |

| Aldosterone-BSA (non-permeant mimic) | Reproduced early increase in PKC activity, suggesting membrane effect |

| Aldosterone (10 nM) | Increased PKCα in membrane fraction, decreased in cytosolic fraction (15 min treatment) |

In renal collecting duct cells (RCCD 2 cells), this compound at a concentration of 100 nM was found to reproduce the increase in PKC activity induced by aldosterone researchgate.netconicet.gov.ar. Aldosterone itself rapidly activates PKC in these cells, with a significant increase in phosphorylation rate observed as early as 5 minutes after hormone addition, remaining elevated for up to 20 minutes researchgate.net. This aldosterone-induced PKC activation can be blocked by specific PKC inhibitors, such as GÖ6976 researchgate.netconicet.gov.ar.

Further studies have shown that aldosterone treatment leads to an increase in the amount of PKCα present in the membrane fraction of RCCD 2 cells, accompanied by a corresponding decrease in the cytosolic fraction, indicating translocation conicet.gov.ar. The observation that aldosterone-bovine serum albumin (aldo-BSA), a non-permeant aldosterone mimic, also reproduces the early increase in PKC activity suggests that these rapid effects are mediated at the cell surface conicet.gov.arresearchgate.net. The early aldosterone-induced increase in sodium transport in these cells has been shown to involve the PKCα signaling pathway, and importantly, blocking this pathway can inhibit the subsequent late genomic response to aldosterone, highlighting a cross-talk between rapid non-genomic and slower genomic actions researchgate.net.

Pharmacological and Biological Activities of Sapintoxin D

Tumor Promotion Studies

Hyperplasiogenic Activity in Epidermal Tissues

Sapintoxin D exhibits hyperplasiogenic activity, particularly in epidermal tissues. This activity is a key characteristic of certain diterpene esters, which can induce tissue thickening. citeab.com Research indicates that the ability of compounds, including this compound, to induce epidermal hyperplasia in mouse skin is assessed as a potential correlation for tumor promotion activity. citeab.com this compound has been identified as a weak tumor promoter in Sencar mouse skin. frontiersin.org The induction of epidermal hyperplasia by phorbol (B1677699) esters like TPA (Phorbol 12-myristate 13-acetate) serves as a model for inflammatory skin pathologies. chem960.com

Analysis of Dose-Response Curves for Biological Outcomes

The biological outcomes induced by this compound often follow complex dose-response relationships, which can be analyzed through dose-response curves. ebi.ac.ukebi.ac.uk For instance, in LNCaP human prostate cancer cells, the induction of tumor necrosis factor alpha (TNF-α) secretion by this compound demonstrates a very biphasic response. fishersci.at Specifically, concentrations of 10 nM and 30 nM of this compound induced 56-59% of the maximal TNF-α secretion, whereas higher concentrations, such as 3000 nM and 10,000 nM, resulted in a significantly reduced response of only 8% and 5% of the maximal, respectively. fishersci.at

In U937 human leukemia cells, this compound, along with other phorbol derivatives, inhibited cell growth in a dose-dependent manner and induced cell attachment, a measure of differentiation. fishersci.at Notably, this compound exhibited a biphasic curve for this attachment response. fishersci.at Furthermore, studies on this compound have revealed double sigmoidal dose-response curves for its binding to protein kinase C (PKC) isoforms α and βI, suggesting distinct low and high-affinity binding sites. ijcsrr.org

Table 1: Dose-Response of this compound on TNF-α Secretion in LNCaP Cells

| Concentration (nM) | % of Maximal TNF-α Secretion |

| 10 | 56-59 |

| 30 | 56-59 |

| 3000 | 8 |

| 10000 | 5 |

Antiviral Properties: Anti-HIV Activity

This compound has demonstrated significant antiviral properties, particularly against Human Immunodeficiency Virus (HIV). fishersci.dkresearchgate.netguidetopharmacology.org In evaluations of anti-HIV activities of isolated diterpene esters, this compound exhibited potent activity. fishersci.dkresearchgate.netguidetopharmacology.org

Table 2: Anti-HIV Activity of Sapintoxins

| Compound | EC₅₀ (μM) | TI Value |

| Sapintoxin A | 0.0074 | 1100 |

| This compound | 0.044 | 5290 |

| Sapatoxin A | 0.13 | 161 |

Note: EC₅₀ is the half maximal effective concentration, and TI (Therapeutic Index) is a ratio of toxic dose to effective dose. fishersci.dkresearchgate.netguidetopharmacology.org

Pro-Inflammatory Responses

This compound is recognized for its ability to induce pro-inflammatory responses. citeab.com

Induction of Erythema in in vivo Models

This compound induces erythema, a form of skin reddening and inflammation, in in vivo models. wikipedia.orgnih.govnih.govuni-freiburg.de In a mouse ear erythema assay, this compound demonstrated a delayed, prolonged erythema response, characteristic of diterpene esters. wikipedia.orguni-freiburg.de At a minimum dose causing a 100% response in animals, the duration of erythema induced by this compound was comparable to that induced by resiniferatoxin, lasting more than 3 hours. wikipedia.orguni-freiburg.de This indicates a more potent and prolonged irritancy compared to compounds like capsaicin (B1668287), which induced erythema lasting approximately 11 minutes at a similar response level. wikipedia.orguni-freiburg.de

Table 3: Comparison of Erythema Responses in Mouse Ear Assay

| Compound | Dose (µg/mL) (Minimum for 100% response) | Time to Peak Irritancy (h) | Duration (>h) |

| Resiniferatoxin | 0.16 | 47 | >3 |

| This compound | 2.8 | 59 | >3 |

Note: Data for duration at higher doses for Resiniferatoxin and this compound also showed responses lasting >8 hours and >12 hours, respectively. uni-freiburg.de

Comparison with Other Irritant Compounds

This compound's pro-inflammatory potency has been compared to other irritant compounds. While this compound was found to be a more potent pro-inflammatory agent than Sapintoxin A, it was 12 times less potent as an aggregating agent. citeab.com This observation suggests that the C4 tertiary hydroxyl group is not essential for both activities. citeab.com In terms of erythema induction, this compound's effects are similar in potency and duration to TPA (Phorbol 12-myristate 13-acetate) and resiniferatoxin, a potent capsaicin analog. wikipedia.orguni-freiburg.de

Immunomodulatory Effects

This compound, as a protein kinase C (PKC) activator, has been implicated in immunomodulatory processes. google.com PKC activators, including this compound, have been identified as substances that can induce a selective IgA class switch in B cells. google.com This mechanism suggests a potential role in modulating immune responses, particularly in suppressing allergic reactions by promoting IgA production, which can aid in allergen elimination. google.com Further research is warranted to fully elucidate the scope and mechanisms of this compound's immunomodulatory effects.

Role as a Fluorescent Probe in Biological Assays

This compound (SAPD) is a fluorescent phorbol ester that has been extensively utilized as a probe to investigate the intricate mechanisms underlying protein kinase C (PKC) activation in biological systems. Its inherent fluorescent properties allow for real-time monitoring of molecular interactions and conformational changes associated with PKC activity. nih.govnih.govmedchemexpress.com

Detailed Research Findings:

Research has demonstrated that this compound functions as both an activator and a fluorescent probe for studying the activating conformational changes within the C1 domain of recombinant protein kinase C alpha (PKCα). nih.gov Through fluorescence emission spectra and steady-state anisotropy measurements, it has been revealed that the phorbol-ester-binding site, when occupied by SAPD in membrane-associated PKC, is characterized by a relatively hydrophobic environment and exhibits restricted motional freedom. nih.gov

The interaction of SAPD with membrane lipids is significant, necessitating the use of time-resolved anisotropy measurements to accurately differentiate between the fluorescence signals originating from PKC-bound SAPD and those from SAPD associated with the buffer or lipid environment. nih.gov When PKC is fully activated in the presence of membrane lipids (specifically, unilamellar vesicles composed of phosphatidylcholine and phosphatidylserine (B164497) in a 4:1 molar ratio) and calcium ions (Ca²⁺), a prolonged correlation time for PKC-associated SAPD is observed. This long correlation time is indicative of a highly restricted motion of the probe, suggesting a tight binding and specific conformational state. nih.gov

Further studies have explored the impact of various membrane properties on SAPD-induced PKC activity and the rotational dynamics of PKC-bound SAPD. Increases in cholesterol concentration, phosphatidylethanolamine (B1630911) concentration, sn-2 unsaturation in phosphatidylcholine, and vesicle curvature were all found to elevate SAPD-induced PKC activity. Concurrently, these changes also led to an increase in the rotational correlation time of PKC-associated SAPD, further supporting the correlation between restricted probe motion and enzyme activation. nih.gov

The synergistic effect of SAPD and dioleoyl-sn-glycerol (DAG) on PKC activity has also been investigated. When both activators were introduced together, a higher level of PKC activity was achieved compared to either activator alone, even at concentrations that individually induced maximal activity. This enhanced activity was directly linked to a further restriction in the motion of SAPD, highlighting a distinct conformation of the C1 activator-binding domain associated with the active form of PKC. nih.gov Therefore, the rotational correlation time of PKC-bound SAPD, obtainable from time-resolved fluorescence anisotropy measurements, serves as a valuable and novel probe for elucidating the role of C1 domain-phorbol ester interactions in modulating PKC activity. nih.gov

This compound's utility as a fluorescent probe also extends to studying the broader mechanisms of action of phorbol esters within mammalian cells. researchgate.net Its calcium-dependent activation of PKC further underscores its relevance in understanding cellular signaling pathways. medchemexpress.com

Observed Relationships in Biological Assays with this compound

| Environmental/Molecular Factor | Effect on SAPD-induced PKC Activity | Effect on PKC-associated SAPD Rotational Correlation Time | Implication |

| Increased Cholesterol | Elevated | Increased | Restricted motion correlates with enhanced activity. nih.gov |

| Increased Phosphatidylethanolamine | Elevated | Increased | Restricted motion correlates with enhanced activity. nih.gov |

| Increased sn-2 Unsaturation in Phosphatidylcholine | Elevated | Increased | Restricted motion correlates with enhanced activity. nih.gov |

| Increased Vesicle Curvature | Elevated | Increased | Restricted motion correlates with enhanced activity. nih.gov |

| Co-addition with Dioleoyl-sn-glycerol (DAG) | Higher than individual activators | Further restriction | Synergistic activation linked to more constrained probe motion. nih.gov |

Structure Activity Relationship Sar Studies of Sapintoxin D and Its Analogues

Impact of Structural Modifications on PKC Binding and Activation

The binding of Sapintoxin D and its analogues to the C1 domain of PKC is a key event in the activation cascade. This compound, a fluorescent phorbol (B1677699) ester, has been utilized as a probe to study the activating conformational changes in the C1 domain of PKCα. nih.gov Studies have shown that the environment of the phorbol ester-binding site is relatively hydrophobic and motionally restricted. nih.gov

The interaction of this compound with PKC is influenced by the lipid environment. The presence of membrane lipids is necessary to resolve the signals corresponding to PKC-bound this compound. nih.gov In a membrane environment containing phosphatidylcholine and phosphatidylserine (B164497), PKC-associated this compound exhibits highly restricted motion, which is indicative of a distinct conformation of the C1 activator-binding domain in the active form of PKC. nih.gov

Furthermore, the simultaneous addition of this compound and dioleoyl-sn-glycerol results in a synergistic activation of PKC, achieving a higher level of activity than either activator alone at maximal concentrations. This enhanced activity is associated with a further restriction in the motion of this compound, suggesting a cooperative binding mechanism. nih.gov

Research on the C1B domain of PKCθ, a critical domain for its membrane translocation and activation, has also employed this compound. nih.gov The binding of phorbol esters like this compound to this domain is highly dependent on the presence of phosphatidylserine. nih.gov Mutagenesis studies have identified key residues within the C1B domain that are crucial for activator binding. For instance, mutations at T243, W253, and L255 have been shown to affect the binding of phorbol esters. nih.gov

The following table summarizes the key findings regarding the impact of structural features on PKC binding and activation:

| Compound/Feature | Effect on PKC Binding/Activation | Reference |

| This compound | Binds to the C1 domain of PKCα, inducing a conformation associated with the active state. Its motion is highly restricted upon binding. | nih.gov |

| Membrane Lipids (Phosphatidylserine) | Essential for the high-affinity binding of phorbol esters, including this compound, to the C1B domain of PKCθ. | nih.gov |

| Co-activators (e.g., dioleoyl-sn-glycerol) | Synergistically enhances PKC activation with this compound, leading to further restricted motion of the bound ligand. | nih.gov |

| Mutations in C1B domain (PKCθ) | Alterations of residues like T243, W253, and L255 can significantly impact the binding affinity of phorbol esters. | nih.gov |

Correlation between Chemical Structure and Tumor-Promoting Activity

A significant aspect of the SAR studies of sapintoxins and related phorbol esters is the dissociation between potent PKC activation and tumor-promoting activity. While PKC activation is a necessary step for tumor promotion by phorbol esters, it is not sufficient on its own.

Sapintoxin A, a naturally occurring fluorescent phorbol ester, serves as a prime example. It is a potent activator of PKC with a Ka of 76 nM. nih.gov Despite its strong ability to activate PKC and induce biological responses similar to the potent tumor promoter 12-O-tetradecanoylphorbol 13-acetate (TPA), such as erythema, lymphocyte mitogenesis, and platelet aggregation, Sapintoxin A is not a tumor promoter. nih.gov It fails to act as either a complete or a second-stage tumor promoter in classic carcinogenesis models. nih.gov

This functional divergence is attributed to subtle differences in the chemical structures of these compounds. Phorbol esters can be considered amphiphilic molecules with a hydrophilic region and a lipophilic domain composed of acyl substituents. nih.gov The nature and positioning of these acyl groups are critical determinants of their tumor-promoting capacity. The specific structural features of Sapintoxin A, such as the 12-o-[2-methylaminobenzoate] group, likely influence its interaction with PKC and downstream signaling pathways in a manner that uncouples potent enzyme activation from the sustained cellular responses required for tumor promotion.

The following table highlights the contrasting activities of Sapintoxin A and the classic tumor promoter TPA:

| Compound | PKC Activation (Ka) | Tumor-Promoting Activity | Reference |

| Sapintoxin A | 76 nM | No | nih.gov |

| 12-O-tetradecanoylphorbol 13-acetate (TPA) | Potent Activator | Yes | nih.govnih.gov |

Influence of Hydrophobicity on Biological Responses and PKC Translocation

The hydrophobicity of the acyl substituents on the phorbol ester backbone plays a crucial role in their biological activity, particularly in their ability to induce the translocation of PKC from the cytosol to cellular membranes. This translocation is a critical step for PKC to encounter its substrates and execute its signaling functions.

Studies using this compound have revealed that its interaction with PKC is significantly influenced by the lipid environment, underscoring the importance of hydrophobicity. nih.gov The fluorescent properties of this compound allow for the detailed analysis of its binding within the hydrophobic pocket of the C1 domain and its motional constraints upon membrane association. nih.gov

The composition of the membrane itself can modulate the activity of phorbol esters. For instance, increasing the concentration of cholesterol or phosphatidylethanolamine (B1630911), or altering the unsaturation of fatty acid chains in phospholipids, can enhance this compound-induced PKC activity. nih.gov These changes in the lipid bilayer are associated with an increased rotational correlation time of PKC-bound this compound, indicating a more restricted and stable interaction that favors the active conformation of the enzyme. nih.gov This suggests that the hydrophobic matching between the phorbol ester's acyl chains and the membrane environment is a key factor in determining the efficacy of PKC activation and translocation.

Analysis of Derivatives (e.g., Sapintoxin A, Sapintoxin C, 4α-Sapinine) and their Biological Profiles

The analysis of various sapintoxin derivatives and related compounds provides a clearer picture of the structure-activity relationships governing their interactions with PKC.

Sapintoxin A : As previously discussed, Sapintoxin A is a potent PKC activator (Ka = 76 nM) but lacks tumor-promoting activity. nih.gov This makes it a valuable tool for distinguishing the cellular events directly linked to PKC activation from those specifically involved in tumor promotion. Its biological profile includes the induction of erythema, mitogenesis, and platelet aggregation. nih.gov

While specific comparative data for Sapintoxin C and 4α-Sapinine in direct relation to this compound is limited in the available literature, the general principles of phorbol ester SAR can be applied. The biological activity of these compounds is expected to vary based on the nature and position of their ester and alkyl substituents, which in turn affects their affinity for PKC and their ability to induce specific downstream signaling events.

The following table summarizes the known biological profile of Sapintoxin A:

| Derivative | Key Structural Feature | PKC Activation | Tumor-Promoting Activity | Other Biological Activities | Reference |

| Sapintoxin A | 12-o-[2-methylaminobenzoate]-4-deoxyphorbol 13-acetate | Potent (Ka = 76 nM) | No | Induces erythema, lymphocyte mitogenesis, and platelet aggregation. | nih.gov |

Molecular Docking and Computational Chemistry for Binding Interactions

Molecular modeling and computational chemistry have become indispensable tools for elucidating the binding interactions between phorbol esters and the C1 domain of PKC at an atomic level. nih.gov While specific molecular docking studies focused exclusively on this compound are not extensively reported, the principles derived from studies on other phorbol esters provide a robust framework for understanding its binding mode.

These computational approaches have been used to develop models of the phorbol ester binding site on PKC. nih.gov These models reveal that the binding site is located in a highly conserved, hydrophobic loop region within the C1 domain. nih.gov The binding is characterized by a network of hydrogen bonds and hydrophobic interactions.

For phorbol esters in general, key interactions involve:

The oxygen at C3, which also plays a significant role in binding. nih.gov

The oxygens at C9 and C13 are also implicated in PKC binding. nih.gov

Conversely, the oxygen at C12 is not directly involved in the interaction with the protein, and the oxygen at C4 is of minimal importance. nih.gov

These computational models are consistent with experimentally determined structure-activity relationships. nih.gov The calculated hydrogen bond energies between the protein and various ligands in these models correlate well with their measured binding affinities. nih.gov Such computational analyses are crucial for the rational design of novel PKC modulators with desired selectivity and biological activity profiles.

Advanced Research Applications and Future Directions

Sapintoxin D as a Research Tool for PKC Isozyme Studies

This compound serves as a crucial research tool for dissecting the intricate functions of Protein Kinase C (PKC) isozymes. PKC isozymes are a family of serine/threonine kinases that play central roles in diverse cellular behaviors, including survival, growth, proliferation, migration, and apoptosis. nih.govresearchgate.net Phorbol (B1677699) esters, including this compound, are potent activators of two of the three classes of PKC isozymes, making them primary pharmacological tools for directly modulating PKC activity. nih.gov

Studies utilizing this compound, often as a fluorescent analog, have provided insights into the differential subcellular localization of C1 ligands, which dictate the subcellular targeting of PKCs. frontiersin.org For instance, research with GFP-PKC and fluorescent phorbol ester analogs like this compound has revealed distinct patterns of C1 ligand binding that influence PKC localization. frontiersin.org The C1 domain, a cysteine-rich region present in all PKC isozymes (with cPKCs and nPKCs having tandem repeats C1A and C1B), serves as a hydrophobic switch that drives PKC translocation to membranes upon ligand engagement. nih.govfrontiersin.org

This compound has been instrumental in defining differential binding affinities for the C1 domains of various PKC isozymes. nih.gov It has been shown that PKCα, even in a non-membrane-associated state, possesses both low and high-affinity phorbol ester-binding sites, and these sites are likely confined to the C1A/C1B domain. nih.gov The binding properties of phorbol esters, including this compound, can change significantly upon PKC association with membranes. nih.gov Furthermore, this compound binding to PKCε C1B has been observed to increase in the presence of alcohols like ethanol, butanol, and octanol, suggesting the presence of an allosteric alcohol-binding site within this subdomain. researchgate.net This indicates its utility in exploring allosteric regulation of PKC isozymes.

The ability of this compound to act as a fluorescent probe allows for real-time visualization and tracking of PKC translocation and activation within living cells. nih.govmedchemexpress.com This provides valuable spatio-temporal data crucial for understanding the dynamic nature of PKC signaling.

Table 1: Effects of Alcohols on this compound Binding Affinity to PKCε C1B

| Alcohol | EC50 (Equilibrium Ligand Concentration at Half-Maximum Effect) for SAPD Binding to PKCε C1B |

| Ethanol | 78 mM researchgate.net |

| Butanol | 8 mM researchgate.net |

| Octanol | 340 µM researchgate.net |

Potential as a Lead Compound for Drug Discovery and Development

A lead compound in drug discovery is a chemical entity exhibiting pharmacological or biological activity that suggests therapeutic utility, serving as a starting point for chemical modifications to enhance potency, selectivity, or pharmacokinetic properties. wikipedia.org this compound, as a potent and specific PKC activator, presents a compelling candidate for a lead compound in drug discovery. medchemexpress.com

While phorbol esters are known for their tumor-promoting activity, the distinct binding profiles and biological effects of various phorbol ester derivatives, including this compound, suggest that not all active phorbol esters are equivalent. nih.govnih.gov this compound itself has been noted to have weak tumor-promoting activity. nih.gov This nuanced activity profile, coupled with its ability to specifically modulate PKC, opens avenues for structural modifications to develop derivatives with desired therapeutic effects and reduced undesirable properties.

For instance, research into curcumin (B1669340) derivatives has shown that their binding to PKC C1B subdomains can be influenced by structural modifications, with some derivatives exhibiting similar fluorescence changes upon binding as this compound. nih.gov This highlights the potential for designing novel compounds that selectively interact with specific PKC isozymes, potentially leading to non-toxic, anticancer agents, unlike some tumorogenic phorbol esters. nih.gov The development of suitable derivatives that improve affinity and selectivity for specific PKC isozymes holds high potential for drug development. nih.gov

Investigation of this compound in Multicellular Signaling and Tissue Homeostasis

Multicellular organisms rely on complex signaling networks to regulate cell-fate determination, development, and maintain adult tissue homeostasis. cellsignal.commdpi.com this compound's role as a PKC activator positions it as a valuable tool for investigating how PKC-mediated signaling contributes to these fundamental processes.

PKC isozymes transduce a wide range of extracellular signals, regulating diverse cellular behaviors. nih.gov By precisely activating or modulating specific PKC isozymes using this compound, researchers can explore the downstream effects on cell-cell interactions, intercellular communication, and the maintenance of tissue integrity. For example, understanding how acute PKC activation, as induced by phorbol esters, influences the recruitment of PKC to cellular membranes and subsequent allosteric release of its autoinhibitory pseudosubstrate, can shed light on fundamental aspects of cell signaling. nih.gov

While direct studies on this compound's specific role in multicellular signaling and tissue homeostasis are less explicitly detailed in the provided search results, its established mechanism of action on PKC suggests its applicability in this area. PKC signaling is known to be critical in various developmental processes and in maintaining homeostasis, such as in bone, where Notch signaling (which can interact with various cellular pathways) plays a dimorphic role. nih.gov The ability to perturb PKC activity with this compound could help elucidate its contribution to the coordinated action of signaling molecules essential for embryonic survival and early placental development. mdpi.com

Exploration of this compound's Role in Specific Disease Models

Given PKC's involvement in numerous pathophysiologies, this compound can be explored in various disease models to understand disease mechanisms and identify potential therapeutic targets. nih.gov

Cancer: PKC dysregulation is associated with cancer. nih.gov While some phorbol esters are tumor-promoting, the nuanced activity of this compound (weak tumor-promoting activity) nih.gov and its potential for structural modification suggest it could be used to investigate PKC's role in different cancer types. For instance, in human prostate cancer cells (LNCaP) and human leukemia cells (U937), phorbol esters, including this compound, have shown varying effects on proliferation and TNFα secretion, indicating that not all active phorbol esters are equivalent in their cellular responses. nih.gov This variability allows for the study of specific PKC isoform involvement in cancer progression and response to treatment.

HIV: this compound has demonstrated significant anti-HIV activity, with an EC₅₀ value of 0.044 µM and a Therapeutic Index (TI) of 5290. acs.org This finding highlights its direct potential as an antiviral agent and warrants further investigation in HIV disease models.

Neurodegenerative Diseases: PKC is involved in neuronal function and survival. Animal models are crucial for studying neurodegenerative diseases like Alzheimer's, Parkinson's, and Gaucher disease. scantox.comnih.gov While this compound is not directly mentioned in the context of these specific models in the provided results, its ability to modulate PKC activity could be leveraged to study PKC's role in neuronal pathology and identify novel therapeutic strategies in these complex disorders.

Table 2: Anti-HIV Activity of this compound and Related Compounds

| Compound | EC₅₀ (µM) acs.org | Therapeutic Index (TI) acs.org |

| Sapintoxin A | 0.0074 | 1100 |

| This compound | 0.044 | 5290 |

| Sapatoxin A | 0.13 | 161 |

Integration of Omics Technologies for Comprehensive Biological Profiling

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a comprehensive approach to understanding the global biological impact of compounds like this compound. uclouvain.bef1000research.commdpi.comtempus.com These high-throughput techniques allow for the simultaneous measurement of thousands of biological molecules, providing a holistic view of cellular responses. uclouvain.bef1000research.com

By treating cells or model organisms with this compound and subsequently applying omics profiling, researchers can:

Genomics: Analyze changes in DNA sequence or epigenetic modifications in response to this compound, though this is less likely for a direct-acting compound like this compound.

Transcriptomics: Identify changes in gene expression (mRNA levels) induced by this compound, revealing the transcriptional programs activated or repressed downstream of PKC signaling. uclouvain.bef1000research.commdpi.com

Proteomics: Quantify changes in protein abundance, post-translational modifications, and protein-protein interactions, providing insights into the functional consequences of PKC activation. uclouvain.bef1000research.comtempus.com

Metabolomics: Profile changes in metabolite levels, which can indicate shifts in metabolic pathways influenced by this compound and PKC activity. uclouvain.bef1000research.com

The integration of these diverse datasets through bioinformatics tools allows for the construction of complex biological networks, identifying key pathways and molecular targets affected by this compound. mdpi.comnih.gov This multi-omics approach can reveal previously unknown roles of PKC isozymes in cellular processes and disease states, providing a deeper understanding of this compound's mechanisms of action.

Development of Novel this compound Derivatives with Targeted Activity

The phorbol ester scaffold of this compound provides a chemical template for the rational design and synthesis of novel derivatives. nih.govresearchgate.net The goal of developing such derivatives is to enhance desired biological activities (e.g., increased selectivity for a particular PKC isozyme, improved potency, or novel therapeutic effects) while minimizing undesirable ones (e.g., tumor-promoting activity). nih.govnih.gov

Synthetic strategies, such as Steglich esterification, have been explored for the straightforward synthesis of this compound and related fluorescent bioprobes. researchgate.net This chemical versatility allows for the systematic modification of its structure, particularly at the positions where it is acylated (positions 12 and 13 of the phorbol core). nih.gov

Future directions in derivative development include:

Isozyme-Specific Modulators: Designing derivatives that exhibit high selectivity for individual PKC isozymes (e.g., PKCα, PKCδ, PKCε, PKCθ). This would enable more precise manipulation of specific signaling pathways without off-target effects. nih.gov

Fluorescent Probes: Developing new fluorescent this compound analogs with improved spectral properties or enhanced cellular permeability for advanced live-cell imaging and tracking of PKC dynamics. researchgate.net

Reduced Tumorigenicity: Modifying the this compound structure to retain its beneficial PKC-activating properties (e.g., anti-HIV activity) while eliminating or significantly reducing its weak tumor-promoting activity. nih.govacs.org

Novel Therapeutic Agents: Creating derivatives that act as lead compounds for specific diseases, leveraging PKC's role in various pathologies. For example, exploring modifications that enhance its anti-HIV activity or target specific cancer pathways. nih.govacs.org

The ability to synthesize and systematically modify this compound provides a powerful platform for medicinal chemistry efforts aimed at creating a new generation of highly targeted pharmacological tools and potential therapeutic agents. nih.govresearchgate.net

Conclusion

Summary of Key Findings on Sapintoxin D's Academic Relevance

This compound has established itself as a valuable chemical tool in academic research, primarily due to its distinct properties as a fluorescent phorbol (B1677699) ester and a selective activator of Protein Kinase C (PKC). abmole.commedchemexpress.comclinisciences.comclinisciences.com Its intrinsic fluorescence is a key feature, allowing it to serve as a probe to investigate the microscopic environment of its binding sites, particularly the C1 domain of PKC. ebi.ac.uknih.govnih.gov Research has demonstrated that upon binding to the PKCδ C1B subdomain, the fluorescence emission maximum of this compound shifts, providing direct evidence of its interaction. ebi.ac.uk This property is instrumental in studying the conformational changes and activation mechanisms of PKC isozymes. nih.gov

A significant body of research has utilized this compound to explore the intricate signaling pathways regulated by PKC. It is a potent activator of PKC, comparable in some cellular effects to other well-known phorbol esters. ebi.ac.uknih.gov Specifically, it induces the phosphorylation of an 80 kDa substrate protein for PKC and inhibits the binding of epidermal growth factor (EGF) to its receptor in Swiss 3T3 cells, with a half-maximal effective concentration (Ka) for phosphorylation of 23 nM and a 50% inhibitory concentration (Ki) for EGF binding of 14 nM. ebi.ac.uknih.gov These actions are crucial early biological events linked to the mitogenic response induced by phorbol esters. nih.gov

Furthermore, this compound has been characterized as a weak tumor promoter and a stage 2 promoter in mouse skin models. ebi.ac.ukoup.com This characteristic distinguishes it from more potent tumor promoters and makes it a useful compound for dissecting the specific roles of PKC activation in the different stages of carcinogenesis. ebi.ac.uknih.gov Studies have also highlighted its mitogenic effects on certain cell types, such as human melanocytes, where a 50 nM dose stimulated a significant increase in cell number. nih.gov Its utility extends to genomics, where it has been used to confirm synergistic gene expression signatures in cells co-exposed to other stressors, helping to model the mechanisms of chemical-induced tumor promotion. plos.org

Unanswered Questions and Promising Avenues for Future Research

Despite the valuable insights gained from studies involving this compound, several questions remain unanswered, opening promising avenues for future investigation. A primary area for further research is the precise molecular basis for its classification as a "weak" or "stage 2" tumor promoter compared to more potent phorbol esters like TPA. ebi.ac.ukoup.com Elucidating the subtle differences in how this compound interacts with and activates specific PKC isozymes could explain this differential activity and provide deeper insights into the mechanisms of tumor promotion.

The potential for developing this compound analogs with enhanced properties represents another significant research direction. While a semi-synthesis has been developed, the isolation from its natural source is inefficient. researchgate.netresearchgate.net Future synthetic efforts could focus on creating analogs with greater selectivity for specific PKC isozymes. nih.gov Such isozyme-selective activators would be invaluable tools for dissecting the individual roles of each PKC family member in health and disease, a task that remains a major challenge in cell biology.

Further exploration of the synergistic effects of this compound with other cellular stimuli is also warranted. Initial studies have shown a synergistic effect on gene expression when combined with UVC radiation. plos.org Investigating its interactions with other signaling pathways, growth factors, or environmental stressors could reveal novel mechanisms of cellular response and disease pathogenesis. Additionally, while its role as a neurotoxin is mentioned in broader contexts, specific research into its effects on neural pathways and potential applications in neurobiology remains a largely unexplored but potentially fruitful area. goong.com

Broader Implications of this compound Studies in Chemical Biology and Pharmacology

The study of this compound has broader implications that extend across chemical biology and pharmacology. As a naturally derived fluorescent probe, it exemplifies the power of natural products in providing sophisticated tools for biomedical research. nih.govresearchgate.net Its use has significantly advanced our understanding of protein-ligand interactions, membrane-targeting domains, and the allosteric regulation of enzymes like PKC. ebi.ac.uknih.govcapes.gov.br The methodologies developed to study this compound's binding and activation of PKC can be applied to the investigation of other peripheral membrane proteins and their regulatory domains. capes.gov.br

In pharmacology, research on this compound contributes to the foundational knowledge required for designing novel therapeutics. PKC is a major target for drug development in areas ranging from cancer to cardiovascular and neurological disorders. By helping to clarify the distinct functions of PKC isozymes and the structural requirements for their activation, studies with this compound and its analogs can guide the rational design of more specific and effective PKC modulators. nih.govstanford.edu The insights into how different patterns of PKC activation can lead to varied biological outcomes—from mitogenesis to tumor promotion—are critical for developing drugs that can selectively target pathological signaling without causing widespread adverse effects. nih.govnih.gov Ultimately, the continued investigation of compounds like this compound is essential for unraveling the complexity of cellular signaling and translating these discoveries into future medical applications. goong.com

Q & A

Q. How can researchers address gaps in existing literature on this compound’s environmental toxicity?

- Methodological Answer : Perform ecotoxicological assays (e.g., Daphnia magna lethality, algal growth inhibition) using OECD standardized methods. Compare results with structurally related compounds via QSAR (Quantitative Structure-Activity Relationship) modeling. Cite regulatory frameworks (e.g., REACH) to prioritize testing endpoints and submit data to public databases (e.g., ECOTOX) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products